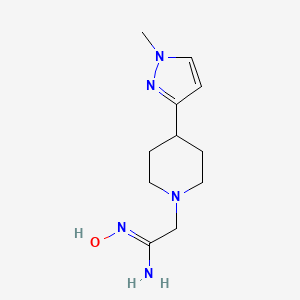
(Z)-N'-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and an acetimidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Formation of the acetimidamide group:
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its ability to interact with specific molecular targets makes it valuable for understanding biological mechanisms and developing new therapeutic agents.
Medicine
In medicine, (Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties allow for the creation of materials with enhanced performance characteristics, such as increased durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of (Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-pyrazol-2-ium nitrate: This compound shares the pyrazole ring structure but differs in its overall molecular composition and properties.
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: This compound also contains a pyrazole ring but has different substituents, leading to distinct chemical and biological properties.
Uniqueness
(Z)-N’-hydroxy-2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)acetimidamide is unique due to its combination of a pyrazole ring, a piperidine ring, and an acetimidamide group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H19N5O |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
N'-hydroxy-2-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C11H19N5O/c1-15-5-4-10(13-15)9-2-6-16(7-3-9)8-11(12)14-17/h4-5,9,17H,2-3,6-8H2,1H3,(H2,12,14) |
Clave InChI |
QYFXCBDYBFNMHG-UHFFFAOYSA-N |
SMILES isomérico |
CN1C=CC(=N1)C2CCN(CC2)C/C(=N/O)/N |
SMILES canónico |
CN1C=CC(=N1)C2CCN(CC2)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13425377.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13425378.png)

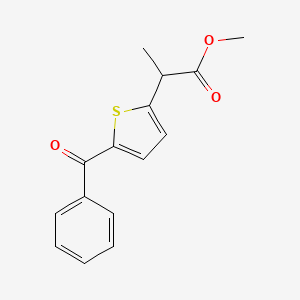
![1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine](/img/structure/B13425392.png)
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)
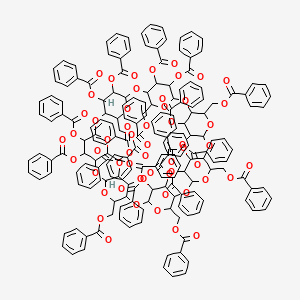
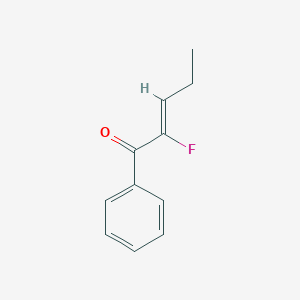
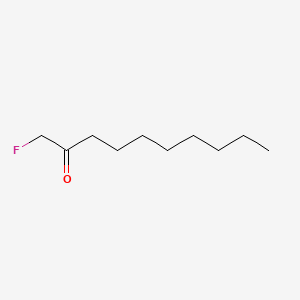

![[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13425430.png)
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)
![(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)

